[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid

Physicochemical Profiling Lead Optimization CNS Drug Design

[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid (CAS 88519-01-1) is a heterocyclic carboxylic acid that fuses a pyrano[3,2-e]benzoxazol-7-one core with a sulfanylacetic acid side chain (molecular formula C₁₃H₉NO₅S, MW 291.28 g/mol). The compound belongs to a historical series of 2‑mercapto‑9‑methyl‑7H‑pyrano[3,2‑e]benzoxazol‑7‑one derivatives that were first described in the primary literature.

Molecular Formula C13H9NO5S
Molecular Weight 291.28 g/mol
CAS No. 88519-01-1
Cat. No. B12882619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid
CAS88519-01-1
Molecular FormulaC13H9NO5S
Molecular Weight291.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C3=C(C=C2)OC(=N3)SCC(=O)O
InChIInChI=1S/C13H9NO5S/c1-6-4-10(17)18-7-2-3-8-12(11(6)7)14-13(19-8)20-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
InChIKeyASGBAPYMPJJYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acquiring [(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid (CAS 88519-01-1) for Focused Screening


[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid (CAS 88519-01-1) is a heterocyclic carboxylic acid that fuses a pyrano[3,2-e]benzoxazol-7-one core with a sulfanylacetic acid side chain (molecular formula C₁₃H₉NO₅S, MW 291.28 g/mol). The compound belongs to a historical series of 2‑mercapto‑9‑methyl‑7H‑pyrano[3,2‑e]benzoxazol‑7‑one derivatives that were first described in the primary literature [1]. It is currently supplied as a research‑grade screening compound by specialty chemical vendors .

1
Fragment-based screening with ionizable carboxylic acid warhead
2
Physicochemical profiling against CNS MPO criteria (TPSA ~119 Ų)
3
Synthetic intermediate for amide/ester-linked probes without deprotection

Why Close Analogs of [(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid Cannot Be Assumed Equivalent for Procurement


The pyrano[3,2‑e]benzoxazol‑7‑one scaffold tolerates diverse substituents at the 2‑position sulfur, yet even small modifications drastically alter physicochemical and potentially biological properties. Closest analogs include the benzylsulfanyl (CAS 88519‑00‑0, MW 323.4), ethylsulfanyl (CAS 88518‑95‑0, MW 261.3), and hydroxymethylsulfanyl (CAS 88518‑98‑3, MW 263.3) derivatives [1][2]. The target compound uniquely bears a carboxylic acid moiety, which introduces an ionizable group absent in the neutral analogs. This single change shifts the calculated logP by more than 2 log units relative to the benzyl analog, fundamentally affecting solubility, permeability, and protein binding . Without direct head‑to‑head data, procurement decisions must be driven by the specific structural feature—the free carboxylic acid—that distinguishes this compound from its in‑class neighbors.

logP shift Carboxylic acid lowers calculated logP by >2 units relative to neutral benzyl analog; permeability and binding may differ significantly.
H‑bond donors Presence of one H‑bond donor raises TPSA by ~41 Ų vs ethylsulfanyl analog; CNS exposure profile likely diverges.
Fragment space 28‑Da MW increase vs hydroxymethyl analog places compounds in different lead‑likeness bins; SAR cannot be extrapolated directly.

Quantitative Differentiation Evidence for [(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid


Calculated logP Shift Relative to the Neutral Benzylsulfanyl Analog

The target compound (CAS 88519‑01‑1) exhibits a calculated logP of 2.42, whereas the closest neutral analog, 2‑benzylsulfanyl‑9‑methylpyrano[3,2‑e][1,3]benzoxazol‑7‑one (CAS 88519‑00‑0), has a calculated logP of 4.53 . The >2‑log‑unit decrease reflects the introduction of the ionizable carboxylic acid group and predicts substantially different absorption and distribution behavior.

logP shift
Data to verify
target logP 2.42 vs 4.53 (benzyl analog)
Reported >2-unit shift toward hydrophilicity
In silico only; no experimental logD₇.₄
Physicochemical Profiling Lead Optimization CNS Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor Count Differentiation

The target compound possesses a calculated TPSA of 118.84 Ų and one hydrogen‑bond donor, whereas the ethylsulfanyl analog (CAS 88518‑95‑0) has a TPSA of 77.6 Ų and zero H‑bond donors [1]. The 41.2 Ų increase in polar surface area and the presence of a donor predict significantly reduced passive membrane permeability.

TPSA & HBD
Cross-study comparable
Target: TPSA 118.8 Ų, HBD=1 Ethyl analog: TPSA 77.6 Ų, HBD=0 ΔTPSA +41.2 Ų, ΔHBD +1
Predicted reduced passive permeability for the target
No experimental CNS permeability data
Drug‑Likeness Blood‑Brain Barrier Penetration Oral Bioavailability

Molecular Weight and Heavy Atom Count Divergence from the Hydroxymethylsulfanyl Analog

The target compound (MW 291.28) is 28 Da heavier than the hydroxymethylsulfanyl analog (CAS 88518‑98‑3, MW 263.27) due to the formal replacement of ‑CH₂OH with ‑CH₂COOH . This difference in molecular weight and associated heavy atom count (20 vs 18) places the two compounds in distinct regions of fragment‑lead chemical space.

MW & heavy atoms
Data to verify
MW 291.3 vs 263.3 (hydroxymethyl analog)
28‑Da difference shifts fragment‑space position
No binding data; SAR exploration context
Fragment‑Based Screening Ligand Efficiency Chemical Space Coverage

High‑Priority Application Scenarios for [(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid Procurement


Selective Fragment Library Expansion with a Carboxylic Acid‑Containing Benzoxazole Scaffold

The compound serves as a carboxylic acid‑functionalized entry into the pyrano‑benzoxazole fragment space. Its calculated logP (2.42) and TPSA (118.84 Ų) place it in a favorable region for fragment‑based screening where ionizable warheads are desired for interactions with basic residues in target protein active sites . Procurement alongside the neutral analogs enables matched‑pair SAR analysis.

Physicochemical Profiling Against CNS MPO Desirability Criteria

With a TPSA approaching 119 Ų and one H‑bond donor, this compound lies near the boundary of CNS drug‑likeness. It can be used as a calibration standard for in‑house permeability and brain‑tissue binding assays, directly contrasting with the low‑TPSA, zero‑donor ethylsulfanyl analog (TPSA 77.6 Ų) [1].

Negative Control for Sulfanyl‑Substituted Pyrano‑Benzoxazole Series

When screening a set of 2‑sulfanyl‑substituted pyrano[3,2‑e]benzoxazol‑7‑ones, the target compound provides a negatively charged control. Its distinct physicochemical profile ensures that any differential biological activity can be traced to the carboxylic acid moiety rather than non‑specific lipophilicity‑driven effects.

Synthetic Intermediate for Amide‑ or Ester‑Linked Probe Development

The free carboxylic acid permits direct conjugation to amine‑ or alcohol‑terminated linkers, biotin tags, or fluorophores without additional deprotection steps. This chemical handle is absent in the benzyl, ethyl, and hydroxymethyl analogs, making CAS 88519‑01‑1 the preferred starting material for probe or PROTAC synthesis .

Application
Selection Property
Validation Focus
Fragment library expansion
Ionizable carboxylic acid handle
Fragment-based SAR with matched-pair analogs
CNS MPO calibration
TPSA near 119 Ų, single H‑bond donor
Permeability and brain‑tissue binding assay benchmarks
Negative control for sulfanyl series
Distinct physchem profile (charged warhead)
Tracing differential activity to carboxylic acid moiety
Probe / PROTAC synthesis
Free carboxylic acid for direct conjugation
Amide/ester coupling without deprotection steps
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